(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride, also known as 3-Aminocyclohexanecarboxylic acid hydrochloride, is an important compound in the field of organic chemistry and pharmaceuticals. This compound features a cyclohexane ring with an amino group and a carboxylic acid functional group, which contributes to its biological activity and potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it suitable for various chemical and biological applications.
(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride is classified as an amino acid derivative. It is structurally related to other amino acids but features a unique cyclohexane backbone that distinguishes it from standard amino acids.
The synthesis of (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride typically involves several steps:
The molecular structure of (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride can be represented as follows:
The structure features:
The compound's stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.
(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride participates in various chemical reactions typical of amino acids:
These reactions often require specific catalysts or conditions (e.g., temperature, solvent) to proceed efficiently.
The mechanism of action of (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride primarily involves its role as a neurotransmitter modulator or as a precursor in biosynthetic pathways:
Studies have shown that compounds with similar structures exhibit significant activity on neurotransmitter receptors, indicating potential therapeutic uses .
(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride has several applications:
Catalytic hydrogenation enables stereoselective reduction of aromatic precursors or unsaturated intermediates to establish the cis-1,3 stereochemistry of the cyclohexane ring. Heterogeneous catalysts like palladium on carbon (Pd/C) facilitate syn-addition of hydrogen across alkenes or imines, governed by substrate adsorption on the metal surface. The reaction proceeds via metal-bound hydride intermediates, where hydrogen atoms transfer sequentially to the same face of the prochiral π-bond [4] [7].
Catalyst selection critically influences diastereoselectivity and reaction efficiency:
Table 1: Catalyst Performance in Cyclohexene Derivative Hydrogenation
Catalyst | Support | H₂ Pressure (atm) | Diastereomeric Excess (%) | Limitations |
---|---|---|---|---|
Pd/C | Carbon | 1–4 | 80–92 | Over-reduction |
PtO₂ | None | 1–3 | 85–94 | Cost |
Rh/Al₂O₃ | Alumina | 10–50 | 90–98 | High pressure |
Key considerations include:
Mechanistic Insight: Syn-addition occurs via alkene coordination to the metal surface, followed by hydride transfer and reductive elimination. The cis product predominates due to equatorial adsorption of disubstituted cyclohexene derivatives [4] [7].
Chiral auxiliaries enable asymmetric induction during key bond-forming steps, circumventing post-synthesis resolution. Notable approaches include:
Table 2: Chiral Auxiliary Strategies Comparison
Method | Auxiliary/Catalyst | Yield (%) | ee/de (%) | Key Advantage |
---|---|---|---|---|
Evans alkylation | Oxazolidinone | 65–75 | >98 | Predictable stereocontrol |
Enzymatic hydrolysis | Candida antarctica lipase | 40–45* | 95 | Ambient conditions |
Diels-Alder cycloaddition | Cu(II)-bisoxazoline | 70–82 | 90–97 | Direct ring formation |
* Theoretical maximum yield for kinetic resolution: 50%.
Innovation: An improved route from 3-aminobenzoic acid utilizes enzymatic resolution under mild conditions, avoiding harsh acids/bases that epimerize stereocenters [6].
Hydrochloride salt formation enhances crystallinity, stability, and bioavailability. Critical parameters include stoichiometry, solvent polarity, and crystallization kinetics:
Table 3: Hydrochloride Crystallization Conditions
Solvent System | Temperature (°C) | Additive | Crystal Form | Stability |
---|---|---|---|---|
Acetonitrile/diethyl ether | 0–5 | None | Anhydrous | 6 months |
Methanol/dichloromethane | 20–25 | PVP/VA | Monohydrate | 3 months |
Tetrahydrofuran/heptane | -10 to -20 | Tween 80 | Anhydrous | >12 months |
Process Optimization: Patent US20100204470A1 details trialkylsilylhalogenide-assisted salt formation, where chlorotrimethylsilane scavenges water, suppressing hydrate formation during crystallization. Infrared spectroscopy (O-H stretch: 2500–3000 cm⁻¹) and powder X-ray diffraction validate phase purity [3] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2